molecular formula C16H14ClN3O3S2 B2640964 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946345-60-4

3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2640964
CAS RN: 946345-60-4
M. Wt: 395.88
InChI Key: IXDMYVFGHYWOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of related compounds, focusing on the combination of various heterocyclic motifs with sulfonamide groups, has been explored to evaluate their antimicrobial efficacy. For instance, Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds showing significant antimicrobial activity against various bacteria and fungi Sarvaiya, Gulati, & Patel, 2019.

Anticancer and Anti-HIV Activities

  • Compounds with structural similarities have been evaluated for their potential anticancer and anti-HIV activities. Brzozowski (1998) and Pomarnacka and Kozlarska-Kedra (2003) reported on derivatives displaying moderate to high activity against HIV and certain cancers, indicating the potential therapeutic applications of these compounds Brzozowski, 1998; Pomarnacka & Kozlarska-Kedra, 2003.

Corrosion Inhibition

  • The role of pyridazine derivatives in corrosion inhibition, especially for mild steel in acidic environments, has been explored. Mashuga, Olasunkanmi, and Ebenso (2017) demonstrated that certain pyridazine derivatives effectively inhibit corrosion, suggesting applications in material protection Mashuga, Olasunkanmi, & Ebenso, 2017.

Drug Development and Molecular Interactions

  • Research has also focused on the synthesis and evaluation of derivatives as potential drug candidates, examining their binding and interactions at the molecular level. For example, Jacobs, Chan, and O'Connor (2013) discussed the molecular and supramolecular structures of related sulfonamide compounds, highlighting their potential as ligands for metal coordination, which could be relevant for drug design and development Jacobs, Chan, & O'Connor, 2013.

properties

IUPAC Name

3-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDMYVFGHYWOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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